molecular formula C2H4O2Zn+2 B057238 ZINC acetate CAS No. 557-34-6

ZINC acetate

Cat. No. B057238
Key on ui cas rn: 557-34-6
M. Wt: 125.4 g/mol
InChI Key: DJWUNCQRNNEAKC-UHFFFAOYSA-L
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Patent
US06386126B1

Procedure details

A stock solution of zinc acetate in aqueous ammonia was prepared by mixing 33.6 parts of glacial acetic acid with 48 parts of water followed by slow addition to the cooled mixture of 18.4 parts of commercial anhydrous liquid ammonia, while maintaining the temperature between 25° and 50° C. After cooling the solution to 10° C., 21.8 parts of zinc oxide were slowly added with stirring while maintaining the temperature below 25° C. The zinc oxide dissolved rapidly to afford a stock solution containing 17.5% weight percent zinc which had a pH of 11.4 and a specific gravity of 1.27.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
18.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].O.[O-2].[Zn+2:7].[Zn]>N>[C:1]([O-:4])(=[O:3])[CH3:2].[Zn+2:7].[C:1]([O-:4])(=[O:3])[CH3:2] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
18.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 25° and 50° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
to afford a stock solution

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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